molecular formula C13H15Cl2NO2 B7540052 (2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone

(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone

Cat. No. B7540052
M. Wt: 288.17 g/mol
InChI Key: WEQSSLSWWSSTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, also known as JZL184, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).

Scientific Research Applications

(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of MAGL, which plays a critical role in the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. By inhibiting MAGL, (2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone increases the levels of 2-AG, which can activate cannabinoid receptors and produce a range of effects.

Mechanism of Action

(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone works by inhibiting the enzyme MAGL, which is responsible for the breakdown of 2-AG. 2-AG is an endocannabinoid that is produced in response to various stimuli and can activate cannabinoid receptors. By inhibiting MAGL, (2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone increases the levels of 2-AG, which can activate cannabinoid receptors and produce a range of effects.
Biochemical and Physiological Effects
(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the levels of 2-AG in the brain and other tissues, which can activate cannabinoid receptors and produce a range of effects. It has also been shown to reduce pain sensation, increase appetite, and produce anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of MAGL, which makes it useful for studying the endocannabinoid system. Another advantage is that it has been extensively studied and optimized for use in scientific research. However, one limitation is that it can have off-target effects and may not be specific to MAGL inhibition. Another limitation is that it can be difficult to work with and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of (2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone. One direction is to further optimize the synthesis method to achieve higher yields and purity of the compound. Another direction is to study the off-target effects of (2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone and develop more specific inhibitors of MAGL. Additionally, (2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone could be used to study the role of the endocannabinoid system in various physiological processes, such as pain sensation, appetite, and mood regulation. Finally, (2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone could be used to develop new therapies for conditions such as chronic pain, inflammation, and mood disorders.

Synthesis Methods

(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenylacetonitrile with 3-hydroxymethylpiperidine in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with a reducing agent to produce the final product, (2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone. The synthesis method has been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-10-3-4-11(12(15)6-10)13(18)16-5-1-2-9(7-16)8-17/h3-4,6,9,17H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQSSLSWWSSTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.